

4-Methylumbelliferyl Palmitate (CAS: 17695-48-6): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Methylumbelliferyl palmitate

Cat. No.: B131279

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Introduction

4-Methylumbelliferyl palmitate (4-MUP) is a crucial fluorogenic substrate extensively utilized in biomedical research and clinical diagnostics for the sensitive measurement of lipase activity. Its principle application lies in the assay of lysosomal acid lipase (LAL), an enzyme vital for the hydrolysis of cholesteryl esters and triglycerides. Deficiencies in LAL activity lead to rare and severe metabolic disorders, namely Wolman disease and Cholesteryl Ester Storage Disease (CESD). This technical guide provides an in-depth overview of 4-MUP, including its chemical and physical properties, a detailed experimental protocol for lipase activity assays, and the biochemical pathways it helps to elucidate.

Chemical and Physical Properties

4-Methylumbelliferyl palmitate is the ester of 4-methylumbelliferone and palmitic acid. Its utility as a fluorogenic substrate stems from the non-fluorescent nature of the intact molecule and the high fluorescence of the 4-methylumbelliferone (4-MU) product upon enzymatic cleavage.

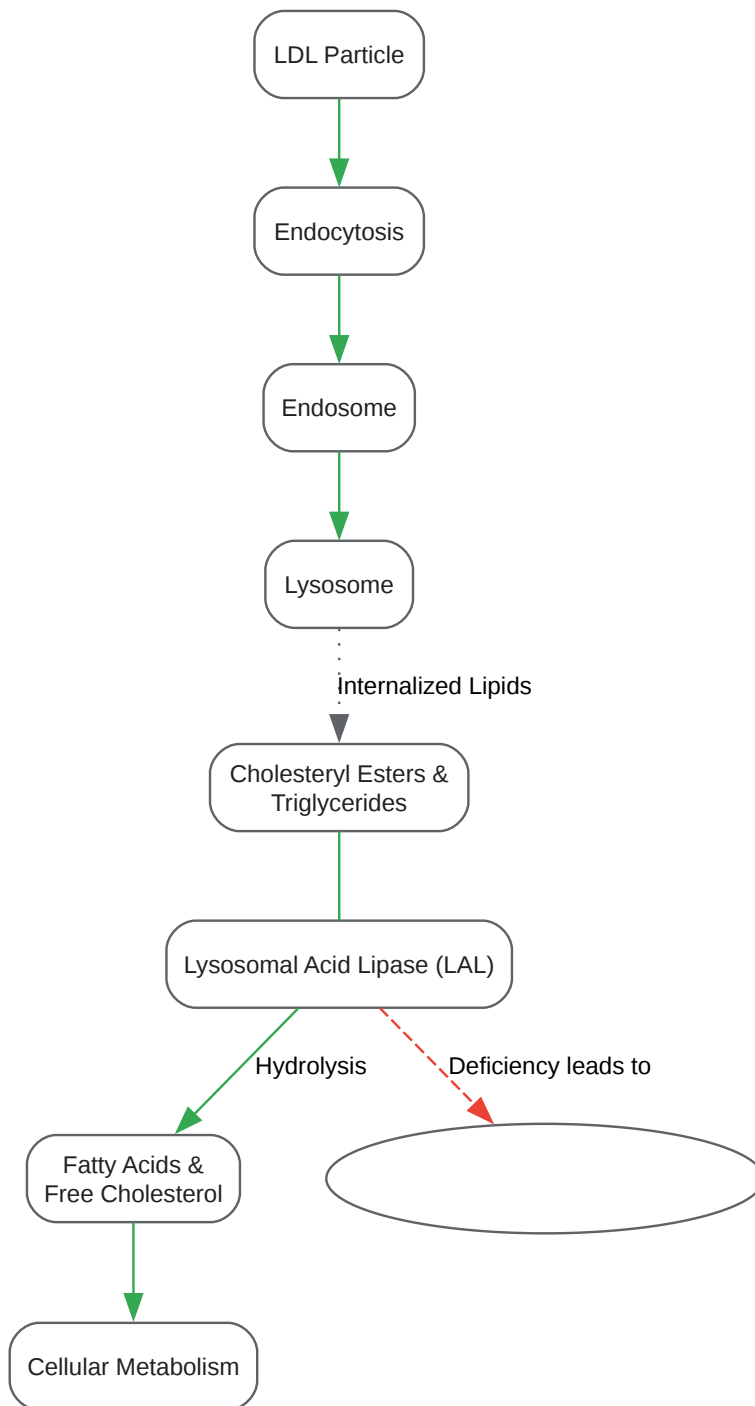
Property	Value
CAS Number	17695-48-6
Molecular Formula	C ₂₆ H ₃₈ O ₄ [1][2]
Molecular Weight	414.6 g/mol [1][3]
Appearance	White to off-white solid[4][5]
Purity	≥95% - ≥98%[2][4][6][7]
Melting Point	70-77°C[3][4]
Solubility	Soluble in Chloroform (20 mg/ml), DMF (10 mg/ml), DMSO (0.1 mg/ml), and sparingly in Methanol.[4][6] Insoluble in water.[5]
Storage	Store at -20°C, protected from light.[1][2][8]
Synonyms	4-MUP, 4-MU Palmitate, Palmitoyl 4-Methylumbelliferone, Hexadecanoic acid 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester[4][6]

Biochemical Pathway and Clinical Significance

Lysosomal acid lipase plays a critical role in cellular lipid metabolism. It is responsible for breaking down low-density lipoprotein (LDL)-derived cholesteryl esters and triglycerides within the lysosome. The fatty acids and cholesterol released from this process are essential for various cellular functions.

A deficiency in LAL activity leads to the accumulation of these lipids within the lysosomes of various tissues, including the liver, spleen, and adrenal glands. This accumulation is the pathological basis for Wolman disease and CESD.[8] Wolman disease is the more severe, infantile-onset form, characterized by a near-complete absence of LAL activity, while CESD is a later-onset and more attenuated form with some residual enzyme activity. Measurement of LAL activity using 4-MUP is a key diagnostic tool for these conditions.[9]

Lysosomal Lipid Metabolism and the Role of LAL

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Biochemical pathway of lysosomal lipid metabolism.

Experimental Protocols: Fluorometric Assay of Lysosomal Acid Lipase

The following protocol is a synthesized methodology based on published research for the determination of LAL activity in dried blood spots (DBS) or leukocytes using 4-MUP.^{[1][4]}

Materials and Reagents

- **4-Methylumbelliferyl palmitate** (4-MUP)
- 4-Methylumbelliferone (4-MU) standard
- Sodium acetate buffer (0.4 M, pH 4.0)
- Triton X-100
- Cardiolipin
- Lalistat 2 (optional, for specific LAL activity determination)
- Carbonate-bicarbonate buffer (0.5 M, pH 10.7) or other suitable stop solution
- Dried blood spot punches or leukocyte lysate
- 96-well black microplate
- Fluorometric microplate reader

Preparation of Solutions

- **4-MUP Substrate Solution (0.4 mM):** Due to the poor aqueous solubility of 4-MUP, a stock solution is typically prepared in an organic solvent like methyl cellosolve or chloroform. For the working solution, a common preparation involves dissolving the appropriate amount of 4-MUP in a solution containing sodium acetate buffer (pH 4.0), Triton X-100 (e.g., 1% v/v), and cardiolipin (e.g., 0.0325% w/v).^[10] The solution may require sonication to form a stable emulsion.

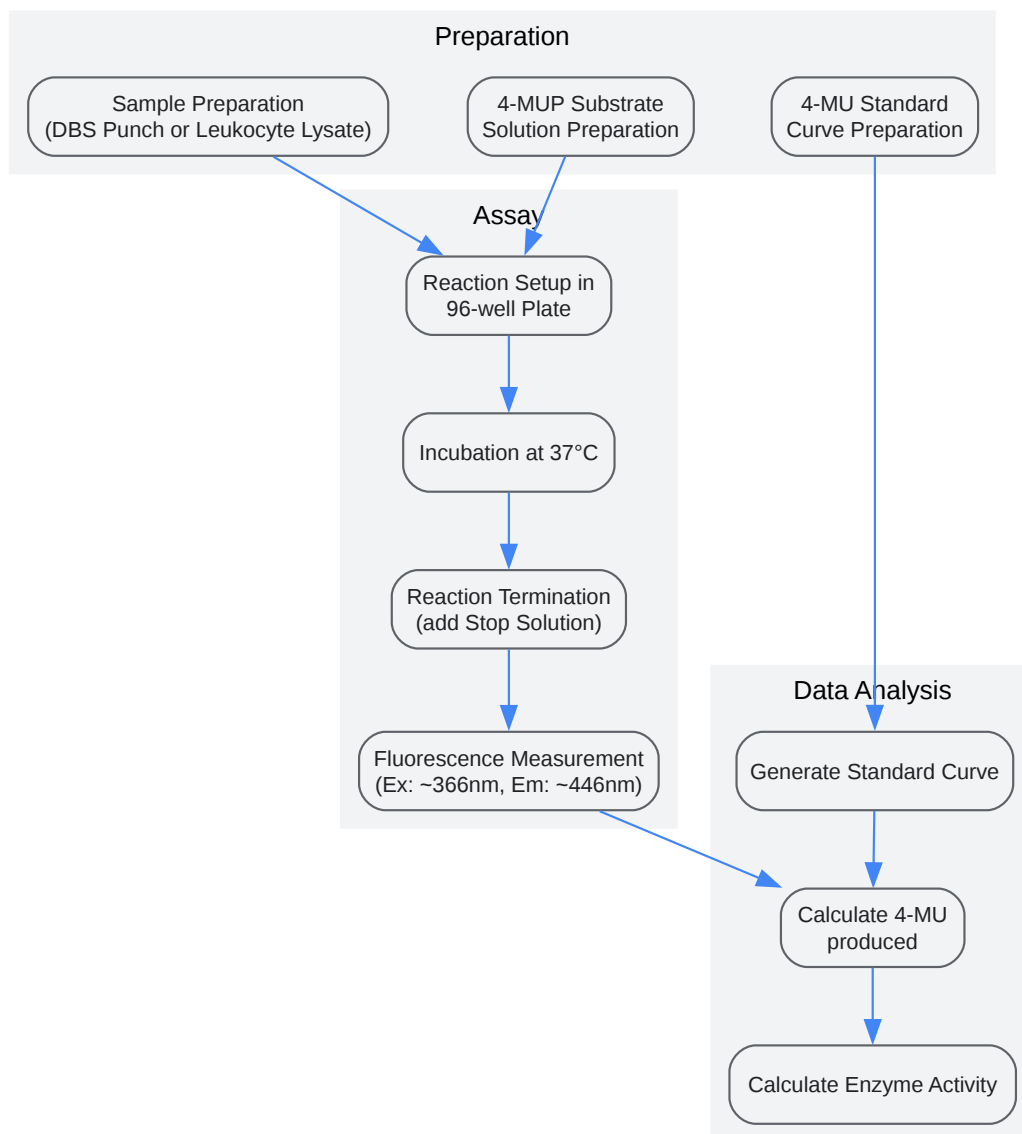
- **4-MU Standard Stock Solution:** Prepare a stock solution of 4-MU in a suitable solvent (e.g., ethanol) and perform serial dilutions in the assay buffer to generate a standard curve.
- **Stop Solution:** Prepare a 0.5 M carbonate-bicarbonate buffer at pH 10.7. This high pH enhances the fluorescence of the 4-MU product.

Assay Procedure

- **Sample Preparation:**
 - For DBS, a standard-sized punch (e.g., 3 mm) is used directly.
 - For leukocytes, cell lysates are prepared using standard procedures, and the protein concentration is determined.
- **Reaction Setup:**
 - To each well of a 96-well black microplate, add the DBS punch or a specific amount of leukocyte lysate (e.g., 5 μ L).
 - For determining LAL-specific activity, a parallel set of reactions is prepared with the addition of Lalistat 2, a specific LAL inhibitor.
 - Add 30 μ L of the 4-MUP substrate solution to each well.
- **Incubation:** Incubate the microplate at 37°C for 30-60 minutes.
- **Reaction Termination:** Add 200 μ L of the stop solution to each well.
- **Fluorescence Measurement:** Measure the fluorescence in a microplate reader with an excitation wavelength of approximately 366 nm and an emission wavelength of approximately 446 nm.^[1] The optimal wavelengths can be pH-dependent.^[3]
- **Data Analysis:**
 - Generate a standard curve using the fluorescence readings from the 4-MU standards.
 - Calculate the amount of 4-MU produced in each sample well from the standard curve.

- Enzyme activity is typically expressed as nmol of 4-MU produced per hour per mg of protein (for lysates) or per punch (for DBS).
- The LAL-specific activity is calculated by subtracting the activity in the presence of Lalistat 2 from the total activity.

Workflow for Fluorometric LAL Assay



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Experimental workflow for the LAL assay.

Quantitative Data

The following tables summarize key quantitative data related to the use of 4-MUP in LAL assays.

Table 1: Physicochemical and Spectroscopic Data

Parameter	Value	Reference
Apparent Km for LAL	96 μ M (with cardiolipin), 196 μ M (without cardiolipin)	[1]
Excitation Wavelength (4-MU)	~360-370 nm (pH dependent)	[3]
Emission Wavelength (4-MU)	~445-455 nm (pH dependent)	[3]

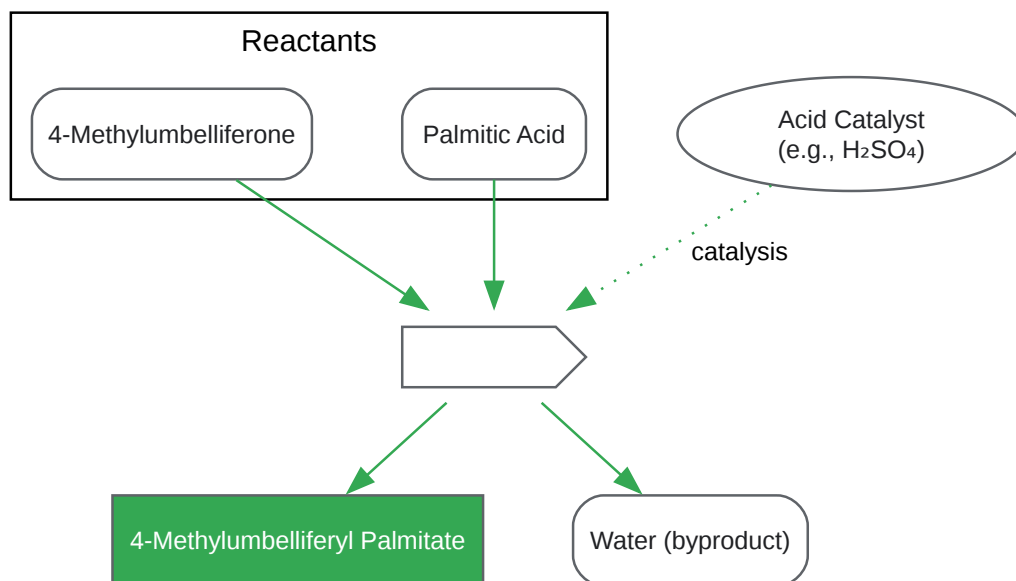
Table 2: Typical LAL Activity in Dried Blood Spots

Population	LAL Activity (nmol/punch/h)	Reference
Normal Controls	0.68 \pm 0.2 (range: 0.3-1.08)	[4]
Obligate Carriers	0.21 \pm 0.1 (range: 0.11-0.41)	[4]
CESD Patients	0.02 \pm 0.02 (range: 0-0.06)	[4]
Wolman Disease Patients	<0.02	[9]

Synthesis of 4-Methylumbelliferyl Palmitate

While detailed, optimized synthesis protocols are often proprietary, the synthesis of 4-MUP generally follows standard esterification procedures. A plausible synthetic route involves the reaction of 4-methylumbelliferone with palmitoyl chloride in the presence of a base, or the direct esterification of 4-methylumbelliferone with palmitic acid using a suitable catalyst.

General Synthesis of 4-MUP



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A plausible synthetic route for 4-MUP.

Conclusion

4-Methylumbelliferyl palmitate is an indispensable tool for researchers and clinicians investigating lipid metabolism and diagnosing lysosomal storage diseases. Its favorable chemical and fluorescent properties allow for the development of sensitive and reliable assays for lipase activity. The detailed methodologies and data presented in this guide are intended to support the effective application of 4-MUP in both basic research and clinical diagnostic settings.

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